molecular formula C7H10N2S B14270179 1H-Pyrrole-2-carbothioamide, N,1-dimethyl- CAS No. 139332-71-1

1H-Pyrrole-2-carbothioamide, N,1-dimethyl-

Cat. No.: B14270179
CAS No.: 139332-71-1
M. Wt: 154.24 g/mol
InChI Key: CIZIAHWUJRLQAG-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbothioamide, N,1-dimethyl- is a heterocyclic compound containing a pyrrole ring substituted with a carbothioamide group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide, N,1-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods: Industrial production of 1H-Pyrrole-2-carbothioamide, N,1-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carbothioamide, N,1-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1H-Pyrrole-2-carbothioamide, N,1-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbothioamide, N,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1H-Pyrrole-2-carboxamide
  • Pyrrole-2-thiocarboxamide
  • N,1-Dimethyl-1H-indole-2-carboxamide

Comparison: 1H-Pyrrole-2-carbothioamide, N,1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

139332-71-1

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

N,1-dimethylpyrrole-2-carbothioamide

InChI

InChI=1S/C7H10N2S/c1-8-7(10)6-4-3-5-9(6)2/h3-5H,1-2H3,(H,8,10)

InChI Key

CIZIAHWUJRLQAG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=CC=CN1C

Origin of Product

United States

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